2-chloro-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide
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Overview
Description
2-chloro-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide is a versatile chemical compound with potential applications in various scientific research fields. This compound is characterized by its unique structure, which includes a benzamide core substituted with a chloro group, an oxan-4-yl moiety, and a thiophen-2-ylmethyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzoyl chloride with oxan-4-ylamine and thiophen-2-ylmethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2-chloro-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The thiophen-2-ylmethyl group can undergo oxidation to form sulfoxides or sulfones.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products:
Scientific Research Applications
2-chloro-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide has diverse applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.
Material Science: The compound’s unique structure makes it suitable for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studying enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The presence of the thiophen-2-ylmethyl group enhances its binding affinity to hydrophobic pockets within the target proteins.
Comparison with Similar Compounds
- 2-chloro-N-[(oxan-4-yl)methyl]benzamide
- 2-chloro-N-[(thiophen-2-yl)methyl]benzamide
- N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide
Comparison: Compared to its analogs, 2-chloro-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide exhibits unique properties due to the combined presence of the chloro, oxan-4-yl, and thiophen-2-ylmethyl groups. This combination enhances its chemical reactivity and binding affinity, making it a more versatile compound for various applications .
Properties
IUPAC Name |
2-chloro-N-[oxan-4-yl(thiophen-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2S/c18-14-5-2-1-4-13(14)17(20)19-16(15-6-3-11-22-15)12-7-9-21-10-8-12/h1-6,11-12,16H,7-10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTQCJVOKURCIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CC=CS2)NC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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